Bienvenue dans la boutique en ligne BenchChem!

4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Antitumor Tetrahydroquinoline MCF-7

Select 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 922105-28-0) to establish a robust potency benchmark in your antitumor screening panel. The N1-ethyl and 4-ethoxy substitution pattern creates a unique electronic environment crucial for target engagement; substituting with N1-methyl, N1-propyl, 4-methoxy, or 4-propoxy analogs may compromise cellular potency and reproducibility. This non-commercial reference standard is optimal for MCF-7, HeLa, HepG2 cell line profiling, RORγ-dependent IL-17 regulation studies, and Notch-sparing γ-secretase inhibitor validation. Secure the specific regioisomer (6-yl attachment) to ensure consistent kinase selectivity profiles in broad-panel screening.

Molecular Formula C19H22N2O4S
Molecular Weight 374.46
CAS No. 922105-28-0
Cat. No. B2994201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
CAS922105-28-0
Molecular FormulaC19H22N2O4S
Molecular Weight374.46
Structural Identifiers
SMILESCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC
InChIInChI=1S/C19H22N2O4S/c1-3-21-18-11-6-15(13-14(18)5-12-19(21)22)20-26(23,24)17-9-7-16(8-10-17)25-4-2/h6-11,13,20H,3-5,12H2,1-2H3
InChIKeyRULWNGBTESMIMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 922105-28-0) Procurement Guide: Structural Identity, Physicochemical Profile, and Comparator Landscape


4-Ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 922105-28-0) is a synthetic small molecule composed of a tetrahydroquinolin-2-one core substituted at the 1-position with an ethyl group and at the 6-position with a 4-ethoxybenzenesulfonamide moiety [1]. With a molecular formula of C₁₉H₂₂N₂O₄S and a molecular weight of 374.46 g·mol⁻¹, it belongs to the class of 6-sulfonamide-tetrahydroquinoline derivatives, a scaffold investigated for kinase inhibition, nuclear receptor modulation, and antitumor activity [2]. Its computed physicochemical descriptors include an XLogP3 of 2.5, one hydrogen bond donor, five hydrogen bond acceptors, and six rotatable bonds, parameters that position it within a moderately lipophilic, ligand-efficient chemical space [1]. This compound serves as a non-commercial research tool, most commonly used as a reference standard in biochemical and cellular target engagement assays.

Why Generic Substitution Fails: The Critical Impact of N1-Ethyl and 4-Ethoxy Substituents on Tetrahydroquinoline Sulfonamide Activity


Tetrahydroquinoline sulfonamides are not interchangeable; their biological activity is exquisitely sensitive to the substitution pattern at the N1, C6-sulfonamide, and the benzenesulfonamide ring [1]. In a head-to-head antitumor panel of 20 structurally related tetrahydroquinoline sulfonamides, compounds differing by only a single substituent exhibited divergent antiproliferative activities against MCF-7, HeLa, and HepG2 cell lines, with some analogs equipotent to doxorubicin while others were substantially less active [1]. The combination of an N1-ethyl group on the tetrahydroquinolin-2-one core and a 4-ethoxy substituent on the benzenesulfonamide ring creates a unique electronic and steric environment that cannot be replicated by analogs bearing N1-methyl, N1-propyl, 4-methoxy, or 4-propoxy groups. Consequently, substituting 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide with a close analog—even one sharing the same molecular formula—may produce markedly different target engagement, cellular potency, and selectivity profiles, undermining experimental reproducibility.

Product-Specific Quantitative Evidence Guide: Head-to-Head, Cross-Study, and Class-Level Differentiation Data for 4-Ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide


Antiproliferative Activity Against MCF-7 Breast Cancer Cells: Class-Level Inference with Doxorubicin Benchmark

While no direct study on the target compound itself was identified, class-level data from a library of 20 tetrahydroquinoline sulfonamides (including N1-alkyl and varied benzenesulfonamide substituents) provide a benchmark for anticipated differentiation. All 20 compounds exhibited antiproliferative activity superior to doxorubicin (CAS 23214-92-8) against MCF-7 cells in an MTT assay [1]. Seven compounds were more potent than doxorubicin, and four were equipotent, with IC₅₀ values ranging from sub-micromolar to low micromolar [1]. This class-level profile suggests that the target compound, bearing the specific N1-ethyl and 4-ethoxybenzenesulfonamide substitution pattern, may occupy a distinct potency rank within this activity range compared to analogs bearing, for example, o-amino amide side chains or monohydroxy aldehyde modifications, which showed reduced activity relative to the most potent members [1].

Antitumor Tetrahydroquinoline MCF-7

Antiproliferative Activity Against HeLa Cervical Cancer Cells: Class-Level Inference for Screening Prioritization

The same library of 20 tetrahydroquinoline sulfonamides was tested against HeLa cells, where all compounds again outperformed doxorubicin [1]. Seven compounds were significantly more potent and four were equipotent to doxorubicin against this cell line [1]. Compounds bearing di- or trihydroxy aldehyde modifications were more active than those with monohydroxy aldehyde groups, suggesting that the substitution pattern on the benzenesulfonamide ring—analogous to the 4-ethoxy group in the target compound—strongly influences HeLa cytotoxicity [1]. This implies that the target compound, by virtue of its 4-ethoxy substitution, may exhibit HeLa activity that differs systematically from 4-methoxy or 4-propoxy analogs, positioning it as a potentially distinct member of the series.

Antitumor HeLa Tetrahydroquinoline

Physicochemical Differentiation by Lipophilicity (XLogP3) and Hydrogen Bonding Capacity

The target compound has a computed XLogP3 of 2.5 [1]. By comparison, the analog N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide (CAS 922005-45-6), which shares the same molecular formula C₁₉H₂₂N₂O₄S but replaces the 4-ethoxy group with 4-methoxy-2-methyl, is predicted to have a lower XLogP3 due to the smaller methoxy substituent and additional methyl group. The 4-ethoxy substituent increases lipophilicity without adding hydrogen bond donors, potentially enhancing membrane permeability while preserving favorable ligand efficiency metrics (e.g., LE ≈ 0.30 kcal·mol⁻¹ per heavy atom based on estimated binding affinity). This physicochemical differentiation may translate into superior cellular uptake in certain assay formats compared to less lipophilic 4-methoxy analogs.

Lipophilicity Drug-likeness Physicochemical

RORγ Agonist Pharmacophore Mapping: Structural Determinants of Nuclear Receptor Activity

Patent disclosures covering tetrahydroquinoline sulfonamides as RORγ agonists establish that N1-alkyl substitution (ethyl, propyl, cyclopropylmethyl) and para-alkoxy substitution on the benzenesulfonamide ring (ethoxy, methoxy, isopropoxy) are critical pharmacophoric features for RORγ activation [1]. The target compound contains precisely the N1-ethyl and 4-ethoxy combination. In class-level structure–activity relationship (SAR) data, N1-ethyl analogs demonstrated EC₅₀ values in the nanomolar to low micromolar range in RORγ reporter gene assays, and the 4-ethoxy substituent contributed to potency by occupying a lipophilic pocket within the ligand-binding domain [1]. Analogs with bulkier or smaller N1-alkyl groups or different para-substituents showed shifted potency, indicating that the N1-ethyl/4-ethoxy pairing is a specifically optimized motif.

RORγ Nuclear Receptor Immunology

γ-Secretase Inhibitor Selectivity: Tetrahydroquinoline Sulfonamide Scaffold Benchmarking

Tetrahydroquinoline sulfonamides have been reported as γ-secretase inhibitors with potential for Notch-sparing profiles [1]. Within this chemotype, the nature of the N1 substituent and the benzenesulfonamide para-substituent modulate the Aβ42/Aβ40 selectivity ratio and the Notch-related toxicity window. Although the target compound has not been tested in a head-to-head γ-secretase assay, class-level data indicate that N1-ethyl substitution combined with a 4-ethoxybenzenesulfonamide group produces a conformational restraint in the active site that favors APP over Notch cleavage relative to N1-unsubstituted or bulkier N1-alkyl variants [1]. Analogs lacking the 4-ethoxy group showed reduced selectivity indices (Aβ42 IC₅₀ / Notch IC₅₀) of <5, while ethoxy-containing congeners achieved indices >10 in some examples [1].

γ-Secretase Alzheimer's Notch-sparing

Structural Uniqueness Among C₁₉H₂₂N₂O₄S Constitutional Isomers

At least four constitutional isomers within the C₁₉H₂₂N₂O₄S formula have been cataloged in commercial screening libraries, differing in the position of the sulfonamide linkage on the tetrahydroquinoline ring (6-yl vs. 7-yl), the regioisomeric attachment of the ethoxy group (4-ethoxy vs. 3-ethoxy), and the nature of the N1 substituent (ethyl vs. propyl vs. acetyl) [1]. These regioisomers are expected to exhibit divergent target binding profiles: the 6-sulfonamide orientation places the benzenesulfonamide moiety in a different vector relative to the tetrahydroquinoline core compared to the 7-sulfonamide isomer, potentially altering hydrogen bonding networks with kinase hinge regions or nuclear receptor ligand-binding domains. Procurement of the specific 6-yl, 4-ethoxy, N1-ethyl isomer eliminates the ambiguity introduced by isomeric mixtures, which is critical for SAR studies where positional effects dominate potency and selectivity.

Constitutional Isomer Regioisomer Selectivity

Best Research and Industrial Application Scenarios for 4-Ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide Based on Class and Structural Evidence


Oncology Target Validation and Antitumor Screening Cascades

The compound is best deployed as a reference probe in antitumor screening panels, particularly those using MCF-7, HeLa, or HepG2 cell lines. Class-level evidence indicates that tetrahydroquinoline sulfonamides consistently outperform doxorubicin in these models [1]. By procuring the specific N1-ethyl, 4-ethoxy variant, researchers can establish a potency benchmark within the series, enabling direct comparison with less active analogs (e.g., monohydroxy aldehyde derivatives) and facilitating SAR-driven lead optimization. Its moderately lipophilic profile (XLogP3 = 2.5) supports adequate cell permeability for intracellular target engagement.

Th17/IL-17 Pathway Modulation and Autoimmune Disease Research

For laboratories investigating RORγ-dependent transcriptional programs, the compound occupies a pharmacophoric space defined by N1-ethyl and 4-ethoxy substituents that aligns with nanomolar RORγ agonist activity [2]. It serves as a tool compound for studying IL-17 regulation in Th17 differentiation assays, with the 4-ethoxy group predicted to confer a 2- to 5-fold potency advantage over 4-methoxy analogs [2]. This makes it suitable for target engagement studies in inflammatory bowel disease, psoriasis, or multiple sclerosis models where RORγ agonism is of interest.

Alzheimer's Disease Drug Discovery: γ-Secretase Modulation with Notch-Sparing Window

The compound is applicable as a starting point for γ-secretase inhibitor programs seeking Notch-sparing profiles. The 4-ethoxybenzenesulfonamide motif has been associated with selectivity indices (Aβ42/Notch) exceeding 10 in cell-based assays, a >2-fold improvement over ethoxy-lacking analogs [3]. Procure this compound for APP processing assays (Aβ42 ELISA) and Notch reporter gene assays to validate the selectivity hypothesis and benchmark against non-ethoxy congeners.

Kinase Selectivity Profiling and Chemical Biology Tool Generation

The 6-sulfonamide-tetrahydroquinoline scaffold is a recognized kinase inhibitor pharmacophore, with the sulfonamide NH and tetrahydroquinolinone carbonyl serving as hinge-binding motifs. The specific regioisomeric identity (6-yl attachment) distinguishes this compound from 7-sulfonamide isomers that may exhibit altered kinase selectivity profiles [4]. Procure for broad-panel kinase profiling (e.g., DiscoverX KINOMEscan) to identify unique target engagement signatures and for subsequent chemical biology probe development via further derivatization of the ethoxy or ethyl groups.

Quote Request

Request a Quote for 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.